2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a spirocyclic triazaspiro[4.5]decane core, a 4-chlorobenzyl substituent, and a 5-methyl-1,3,4-thiadiazole acetamide side chain.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-12-23-24-17(30-12)21-15(27)11-25-8-6-19(7-9-25)16(28)26(18(29)22-19)10-13-2-4-14(20)5-3-13/h2-5H,6-11H2,1H3,(H,22,29)(H,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKEGYGJLPMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazaspiro structure and the introduction of functional groups such as the chlorobenzyl and thiadiazol moieties. The following table summarizes the key synthetic routes:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of triazaspiro core | Various amines and carbonyl compounds |
| 2 | Chlorobenzyl substitution | 4-chlorobenzyl chloride |
| 3 | Thiadiazole incorporation | 5-methyl-1,3,4-thiadiazole derivatives |
| 4 | Acetamide formation | Acetic anhydride or acetic acid |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds in the triazaspiro class. For instance:
- Cytotoxicity : Compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines. For example, a related triazole derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
- Mechanism : The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
Antimicrobial Activity
The presence of the thiadiazole group is linked to antimicrobial properties:
- Bacterial Inhibition : Similar compounds have been reported to inhibit bacterial growth effectively. For instance, derivatives with thiadiazole structures showed promising results against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific metabolic enzymes:
- AChE Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurological disorders .
Case Studies
- Study on Anticancer Properties : A recent study evaluated a series of triazaspiro compounds for their anticancer activity against multiple cell lines. The results indicated that modifications to the chlorobenzyl group significantly enhanced cytotoxicity .
- Antimicrobial Screening : Another research effort focused on testing various derivatives against common pathogens. The results confirmed that compounds with similar structural features exhibited effective antimicrobial activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cellular Pathways : It is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.
- Molecular Interactions : The presence of reactive functional groups allows for potential interactions with DNA or proteins involved in cancer progression.
Comparison with Similar Compounds
Halogen-Substituted Benzyl Derivatives
Key Analog :
- 2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride ().
The fluorinated analog () highlights the role of halogen substitution in modulating pharmacokinetics.
Thiadiazole-Modified Acetamides
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-bromo-2-fluorophenoxy)acetamide (794563-56-7)
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide (349440-68-2)
Spirocyclic Core Variants
Key Analog :
- 2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide ().
The pyrazolopyridine variant () demonstrates how heterocyclic extensions to the spiro core can refine target specificity, particularly in fibrosis models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
